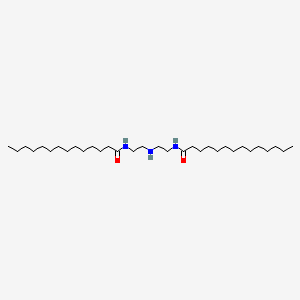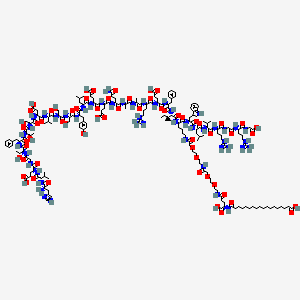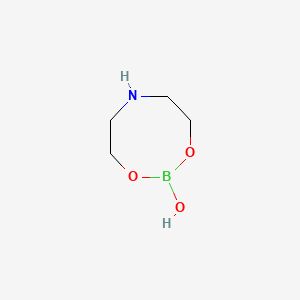
Dimethyl-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-9H-xanthene, also known as 9,9-Dimethylxanthene, is a heterocyclic organic compound with the molecular formula C15H14O. It is characterized by a xanthene core structure with two methyl groups attached at the 9th position. This compound is a white to yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl-9H-xanthene can be synthesized through several methods. One common approach involves the reaction of diphenyl ether with acetone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the xanthene core with dimethyl substitution at the 9th position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert it to dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene compounds.
Aplicaciones Científicas De Investigación
Dimethyl-9H-xanthene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl-9H-xanthene in biological systems involves its interaction with cellular components. It can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce oxidative stress, leading to cell damage or apoptosis. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism .
Comparación Con Compuestos Similares
Xanthone: Shares the xanthene core but lacks the dimethyl substitution.
Dihydroxanthene: A reduced form of xanthene with hydroxyl groups.
Xantphos: A derivative with diphenylphosphino groups attached
Uniqueness: Dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility in organic solvents, and ability to participate in diverse chemical reactions make it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
40522-91-6 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1,2-dimethyl-9H-xanthene |
InChI |
InChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3 |
Clave InChI |
PQPVYEDTTQIKIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)OC3=CC=CC=C3C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


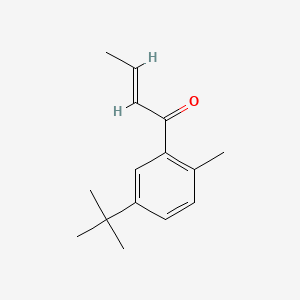
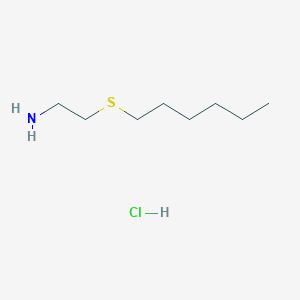
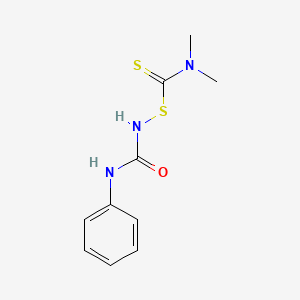
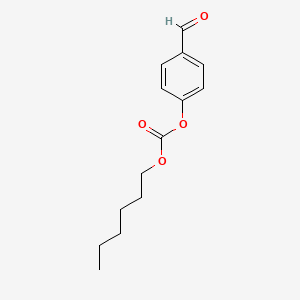

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
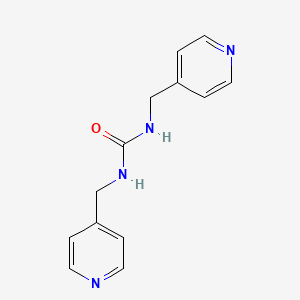
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)

